3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one
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Overview
Description
3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one: is an organic compound that features a cyclohexenone ring substituted with a dimethylbutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one typically involves the alkylation of cyclohexenone with 3,3-dimethyl-1-butyne. This reaction can be catalyzed by a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic addition mechanism, where the alkyne acts as a nucleophile attacking the electrophilic carbonyl carbon of the cyclohexenone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring, leading to the formation of diketones or other oxidized derivatives.
Reduction: Reduction of the cyclohexenone ring can yield cyclohexanol derivatives.
Substitution: The alkyne group can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexenone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including fragrances and pharmaceuticals .
Mechanism of Action
The mechanism of action for 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the carbonyl group of the cyclohexenone ring is the primary site of attack by oxidizing agents, leading to the formation of oxidized products . In reduction reactions, the carbonyl group is reduced to a hydroxyl group, resulting in cyclohexanol derivatives .
Comparison with Similar Compounds
Cyclohexenone: A simpler analog without the dimethylbutynyl group.
3,3-Dimethyl-1-butyne: The alkyne component used in the synthesis of the target compound.
Cyclohexanone: The fully saturated analog of cyclohexenone.
Uniqueness: 3-(3,3-Dimethylbut-1-yn-1-yl)cyclohex-2-en-1-one is unique due to the presence of both a cyclohexenone ring and a dimethylbutynyl group
Properties
CAS No. |
63923-08-0 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(3,3-dimethylbut-1-ynyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H16O/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h9H,4-6H2,1-3H3 |
InChI Key |
IFJLLVWXBNDZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=CC(=O)CCC1 |
Origin of Product |
United States |
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